molecular formula C10H14N2 B13410620 3-(Pyrrolidin-2-yl)aniline

3-(Pyrrolidin-2-yl)aniline

Cat. No.: B13410620
M. Wt: 162.23 g/mol
InChI Key: KKPITLYHSOXPTM-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-yl)aniline typically involves the reaction of aniline with pyrrolidine under specific conditions. One common method is the reductive amination of aniline with pyrrolidine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reaction is carried out in the liquid phase with the catalyst arranged as a fixed-bed, and the conversion is performed in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products:

Scientific Research Applications

3-(Pyrrolidin-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Molecular docking studies have shown that the compound can interact with proteins such as Akt, influencing cellular signaling pathways .

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen heterocycle.

    Aniline: An aromatic amine with a benzene ring.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Comparison: 3-(Pyrrolidin-2-yl)aniline is unique due to the combination of the pyrrolidine ring and aniline moiety, which imparts distinct chemical and biological properties. Unlike pyrrolidine, which is primarily used as a solvent and intermediate, this compound has more specialized applications in medicinal chemistry. Compared to aniline, it exhibits enhanced biological activity due to the presence of the pyrrolidine ring .

Properties

IUPAC Name

3-pyrrolidin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPITLYHSOXPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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